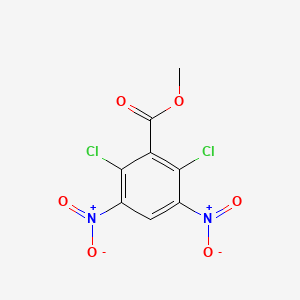

Methyl 2,6-dichloro-3,5-dinitrobenzoate

Description

Properties

IUPAC Name |

methyl 2,6-dichloro-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O6/c1-18-8(13)5-6(9)3(11(14)15)2-4(7(5)10)12(16)17/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRONAVCUFWMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,5-Dinitrobenzoic Acid Derivatives

A key intermediate in the synthesis is 3,5-dinitrobenzoic acid or its derivatives. The nitration is usually performed on benzoic acid or ortho-substituted methyl benzoic acids under controlled conditions:

- Nitration conditions: Use of concentrated nitric acid (95-98%) added dropwise to a solution of the benzoic acid derivative in an organic solvent at 50-84°C for 0.5-3 hours.

- Solvent recovery: The organic solvent can be distilled and recovered post-reaction, improving environmental and economic aspects.

This nitration step yields 3,5-dinitro substituted benzoic acids with high selectivity.

Chlorination of the Aromatic Ring (2,6-Dichlorination)

Selective chlorination at the 2 and 6 positions of the aromatic ring is typically achieved by electrophilic aromatic substitution using chlorine or chlorinating agents under controlled temperature and solvent conditions. The presence of nitro groups directs chlorination to the ortho positions relative to the ester or acid group.

Esterification to Methyl Ester

The conversion of 3,5-dinitrobenzoic acid derivatives to methyl esters is commonly performed by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid:

- Typical reaction: 3,5-dinitrobenzoic acid + methanol + catalytic sulfuric acid → methyl 3,5-dinitrobenzoate.

- Reaction time: Approximately 3 hours under reflux.

- Workup: Partial removal of methanol under reduced pressure, dilution with water, extraction with ethyl acetate, washing with sodium bicarbonate solution and water, drying over sodium sulfate, filtration, and evaporation to yield the methyl ester.

Specific Preparation of Methyl 2,6-Dichloro-3,5-dinitrobenzoate

While direct literature on the methyl 2,6-dichloro-3,5-dinitrobenzoate is limited, the preparation can be inferred from related compounds and intermediates:

- Starting from 2,6-dichlorobenzoic acid, nitration under controlled conditions introduces nitro groups at 3 and 5 positions.

- Subsequent esterification as described above yields the methyl ester.

- Alternatively, chlorination of methyl 3,5-dinitrobenzoate under selective conditions can produce the dichloro derivative.

Reduction and Chlorination of Related Intermediates

A relevant process described for related compounds is the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol followed by chlorination to the benzyl chloride derivative. This involves:

- Reduction using sodium borohydride with metal salt catalysis (e.g., zinc sulfate) in solvents like tetrahydrofuran and toluene at low temperature followed by reflux.

- Chlorination using thionyl chloride and N,N-dimethylformamide in dichloromethane under reflux for several hours.

- Purification by recrystallization from petroleum ether-ethyl acetate.

Though this is for benzyl derivatives, similar principles apply for ester chlorination steps.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- Selectivity: The presence of strong electron-withdrawing nitro groups directs substitution and influences reaction conditions.

- Yield: Optimized conditions such as catalyst choice (e.g., zinc sulfate) and solvent mixture improve yield and purity.

- Safety and Cost: Use of reagents like boron trifluoride is limited due to cost and safety; alternative catalysts (iodine, metal salts) have been explored with varying success.

- Environmental Impact: Solvent recovery and minimizing wastewater are important in nitration steps to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3,5-dinitrobenzoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines.

Reduction: The nitro groups in methyl 2,6-dichloro-3,5-dinitrobenzoate can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Major Products Formed

Aminated Products: Formed through nucleophilic substitution reactions.

Amino Derivatives: Resulting from the reduction of nitro groups.

Carboxylic Acid: Produced through hydrolysis of the ester group.

Scientific Research Applications

Agricultural Applications

Pesticide and Fungicide Use

Methyl 2,6-dichloro-3,5-dinitrobenzoate exhibits notable biological activity, particularly against fungal pathogens. Its structure allows it to interact effectively with biological systems, making it a candidate for use as a pesticide or fungicide. Research indicates that the halogen groups within the compound enhance its fungitoxicity, which is crucial for agricultural applications .

- Mechanism of Action : The compound works by disrupting cellular processes in fungi, leading to cell death. Its effectiveness has been demonstrated in various studies where it showed activity against common agricultural fungal pathogens .

Chemical Research Applications

Intermediate in Organic Synthesis

Methyl 2,6-dichloro-3,5-dinitrobenzoate serves as an important intermediate in organic synthesis. It participates in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines and alcohols. This property is utilized to synthesize a variety of derivatives with potential biological activities .

- Reactivity : The kinetics of these reactions have been studied extensively, revealing how solvent polarity affects reaction rates and mechanisms. This information is valuable for chemists looking to optimize synthesis processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of methyl 2,6-dichloro-3,5-dinitrobenzoate. It has shown effectiveness against certain bacterial strains and fungi, indicating its potential use in developing new antimicrobial agents .

- Case Study : In vitro evaluations demonstrated that derivatives of this compound exhibited moderate activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential applications in pharmaceuticals as an antibacterial agent .

Data Summary Table

| Application Area | Specific Use | Observations |

|---|---|---|

| Agricultural Chemicals | Pesticide/Fungicide | Effective against fungal pathogens |

| Organic Synthesis | Intermediate for derivatives | Participates in nucleophilic substitution |

| Antimicrobial Activity | Antibacterial agent | Moderate activity against Staphylococcus aureus |

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-3,5-dinitrobenzoate involves its interaction with molecular targets and pathways within biological systems. For instance, its antifungal activity is believed to involve interference with the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Methyl 3,5-Dichloro-2,6-Dimethoxybenzoate (C₁₀H₁₀Cl₂O₄, MW = 265.09 g/mol)

- Substituents : Chlorine at 3,5; methoxy (-OCH₃) at 2,6.

- Key Differences :

- Methoxy groups are electron-donating, activating the ring toward electrophilic substitution, whereas nitro groups in the target compound deactivate the ring.

- Lower molecular weight (265.09 vs. 307.04 g/mol) due to the absence of nitro groups.

- Applications : Used in agrochemical synthesis due to its stability and moderate solubility in polar solvents .

3,5-Dichloro-2,6-Dimethoxybenzamide (C₉H₉Cl₂NO₃, MW = 250.08 g/mol)

- Substituents : Chlorine at 3,5; methoxy at 2,6; amide (-CONH₂) functional group.

- Key Differences :

Methyl 2,6-Dihydroxybenzoate (C₈H₈O₄, MW = 168.15 g/mol)

Physical and Chemical Properties

| Property | Methyl 2,6-Dichloro-3,5-Dinitrobenzoate | Methyl 3,5-Dichloro-2,6-Dimethoxybenzoate | 3,5-Dichloro-2,6-Dimethoxybenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.04 | 265.09 | 250.08 |

| Substituent Effects | Strongly deactivating (NO₂, Cl) | Mildly activating (OCH₃), deactivating (Cl) | Moderately deactivating (Cl, OCH₃) |

| Solubility | Low in polar solvents | Moderate in DMSO, acetone | High in DMF, DMSO |

| Thermal Stability | Low (sensitive to heat/shock) | High | Moderate |

| Reactivity | Prone to nucleophilic aromatic substitution | Resistant to electrophilic substitution | Reactive at amide group |

- Chlorine vs. Methoxy : Chlorine’s electronegativity increases oxidative stability but reduces solubility compared to methoxy derivatives .

Biological Activity

Methyl 2,6-dichloro-3,5-dinitrobenzoate (often abbreviated as MDDB) is a synthetic organic compound that has garnered attention due to its notable biological activities, particularly in antifungal and antibacterial applications. This article provides a comprehensive overview of the biological activity of MDDB, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

MDDB is characterized by its dinitro and dichloro substituents on the benzoate ring. The molecular formula is . The presence of nitro groups contributes to its electron-withdrawing properties, enhancing its reactivity and biological activity.

Antifungal Activity

MDDB has demonstrated significant antifungal activity against various strains of Candida albicans, a common fungal pathogen known for causing infections in immunocompromised individuals. The minimum inhibitory concentrations (MIC) for MDDB against C. albicans range from 0.27 to 1.10 mM. The mechanism involves:

- Disruption of Cell Wall Synthesis : MDDB interferes with the synthesis and integrity of the fungal cell wall, leading to cell lysis and death.

- Inhibition of Enzymatic Activity : The compound binds to specific enzymes within the fungal cells, inhibiting their normal functions.

Antibacterial Activity

Research indicates that MDDB also exhibits antibacterial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria are reported to be around 39 µg/L for related compounds . The antibacterial action is attributed to:

- Redox Potential Changes : The cationic nature of the compound facilitates interactions with bacterial membranes, altering their permeability.

- Synergistic Effects with Metal Complexes : MDDB has been studied in conjunction with metal complexes that enhance its antimicrobial efficacy.

Study on Fungal Inhibition

In a laboratory study focusing on the antifungal activity of MDDB, researchers observed that at lower doses (1.5 mg/mL), the compound effectively inhibited the growth of Candida albicans without significant toxicity to mammalian cells. This study highlighted the potential for MDDB as a therapeutic agent in treating fungal infections .

Impact on Bacterial Strains

Another study evaluated the antibacterial effects of MDDB against clinical isolates of Staphylococcus aureus. Results indicated that MDDB not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in preventing chronic infections.

Data Tables

Below is a summary table of the biological activity of Methyl 2,6-dichloro-3,5-dinitrobenzoate:

| Biological Activity | Target Organism | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antifungal | Candida albicans | 0.27 - 1.10 | Disruption of cell wall synthesis |

| Antibacterial | Staphylococcus aureus | 39 | Alteration of membrane permeability |

| Antibacterial | Escherichia coli | 39 | Redox potential changes |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of MDDB indicates that it is stable under certain conditions but may degrade over time, affecting its long-term efficacy. Studies suggest that while it exhibits low toxicity at therapeutic doses, careful monitoring is required during application in clinical settings.

Q & A

Q. What are the optimized synthetic routes for Methyl 2,6-dichloro-3,5-dinitrobenzoate?

Methodological Answer: The synthesis typically involves sequential nitration and esterification. For example, a structurally analogous compound, 2,6-dichloro-3,5-dinitrotoluene (DCDNT), is synthesized via nitration of 2,6-dichlorotoluene with HNO₃/H₂SO₄, achieving >98% yield and 99.7% purity . For the benzoate ester, methyl esterification of the corresponding benzoic acid (e.g., 4-chloro-3,5-dinitrobenzoic acid) using methanol and a catalytic acid (H₂SO₄ or HCl) is common. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-nitration or ester hydrolysis.

Q. What spectroscopic methods are used to characterize Methyl 2,6-dichloro-3,5-dinitrobenzoate?

Methodological Answer:

- NMR : ¹H NMR identifies aromatic protons (δ 8.5–9.0 ppm for nitro groups; δ 3.9–4.1 ppm for methyl ester). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 308.949 for C₈H₄Cl₂N₂O₆).

- IR : Strong bands at ~1730 cm⁻¹ (ester C=O), 1530–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The 2,6-dichloro and 3,5-dinitro groups create a sterically hindered, electron-deficient aromatic ring. Computational studies (DFT) can model charge distribution, showing meta/para-directing effects of nitro groups. Experimental kinetic analysis under varying conditions (e.g., NaOMe/MeOH vs. NH₃/EtOH) reveals that steric hindrance at the 2,6-positions slows NAS, while electron withdrawal by nitro groups enhances electrophilicity. Competitive pathways (e.g., elimination vs. substitution) are analyzed via HPLC or GC-MS .

Q. What role does Methyl 2,6-dichloro-3,5-dinitrobenzoate play in medicinal chemistry as a kinase inhibitor intermediate?

Methodological Answer: The dichloro-dinitro aromatic moiety is a key pharmacophore in fibroblast growth factor receptor (FGFR) inhibitors. For example, derivatives like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole show IC₅₀ values <50 nM against FGFR1. Structure-activity relationship (SAR) studies involve modifying the ester group to carboxamides or heterocycles, with biochemical assays (e.g., kinase inhibition, cell proliferation) validating efficacy .

Q. How can conflicting crystallographic and solution-phase data on its conformation be resolved?

Methodological Answer: X-ray crystallography may show planar nitro groups due to packing forces, while solution NMR reveals rotational flexibility. Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) reconcile discrepancies by modeling solvent effects. Polar solvents (DMSO, H₂O) stabilize planar conformations via dipole interactions, while apolar solvents (CHCl₃) allow free rotation .

Data Contradiction Analysis

Q. Why do different synthetic protocols report varying yields for Methyl 2,6-dichloro-3,5-dinitrobenzoate?

Methodological Answer: Discrepancies arise from:

- Nitration Efficiency : Excess HNO₃ or elevated temperatures cause byproducts (e.g., trinitro derivatives).

- Esterification Side Reactions : Moisture leads to ester hydrolysis; anhydrous conditions improve yields.

- Purification Methods : Column chromatography (silica vs. alumina) or recrystallization (EtOH vs. hexane) impact recovery .

Recommendation : Use in situ FTIR or LC-MS to monitor reaction progress and optimize quenching times.

Analytical Challenges

Q. How can trace impurities (<0.1%) in Methyl 2,6-dichloro-3,5-dinitrobenzoate be quantified?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.